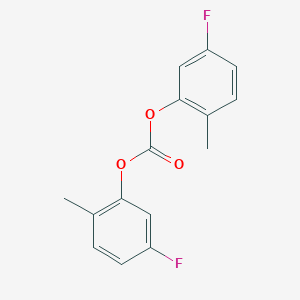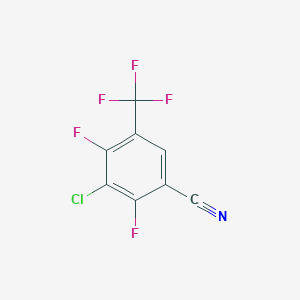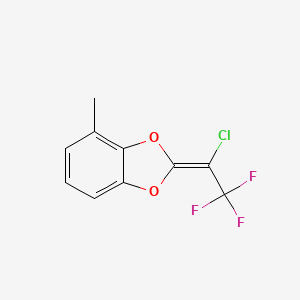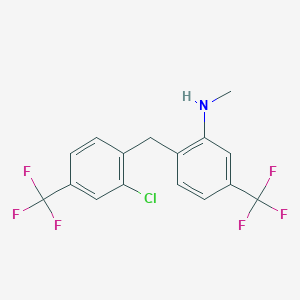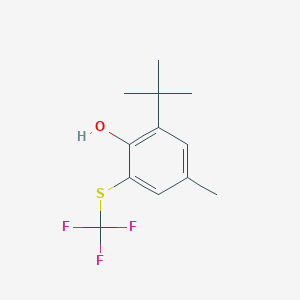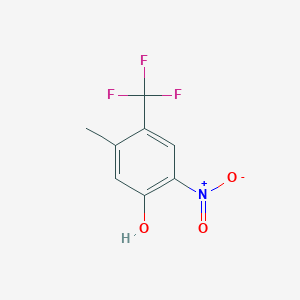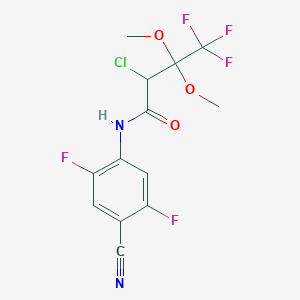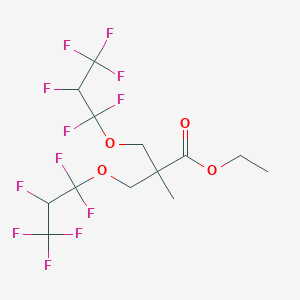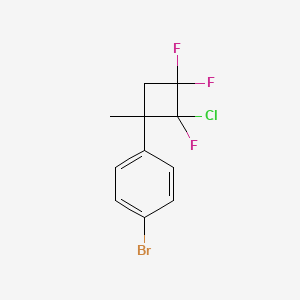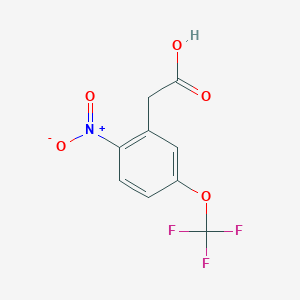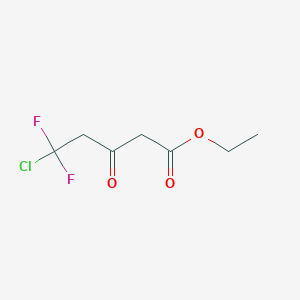
Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is an organic compound with the molecular formula C7H9ClF2O3. It is a derivative of pentanoic acid, featuring both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with chlorodifluoromethane in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium ethoxide or potassium tert-butoxide
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing purity.
化学反应分析
Types of Reactions
Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 5-azido-5,5-difluoro-3-oxopentanoate.
Reduction: Formation of ethyl 5-chloro-5,5-difluoro-3-hydroxypentanoate.
Oxidation: Formation of 5-chloro-5,5-difluoro-3-oxopentanoic acid.
科学研究应用
Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and functional group diversity.
作用机制
The mechanism by which Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate exerts its effects involves its ability to undergo nucleophilic substitution and other reactions, allowing it to interact with various molecular targets. The presence of electronegative fluorine and chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their activity or altering their function.
相似化合物的比较
Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate can be compared with other similar compounds such as:
Ethyl 5-chloro-3-oxopentanoate: Lacks the fluorine atoms, resulting in different reactivity and properties.
Ethyl 5,5-difluoro-3-oxopentanoate: Lacks the chlorine atom, which affects its nucleophilicity and reaction pathways.
Ethyl 5-chloro-5,5-difluoro-3-hydroxypentanoate: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart distinct electronic and steric effects, making it a versatile compound for various applications.
属性
IUPAC Name |
ethyl 5-chloro-5,5-difluoro-3-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O3/c1-2-13-6(12)3-5(11)4-7(8,9)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCBJPODTXISBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
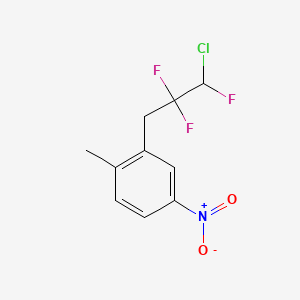
![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)
